tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic molecules containing multiple functional groups. The compound is officially registered under Chemical Abstracts Service number 1782220-15-8, providing a unique identifier for this specific molecular entity. The molecular formula C₁₂H₂₄N₂O₂ accurately represents the atomic composition, indicating the presence of twelve carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms within the molecular structure.
The systematic name reflects the hierarchical naming approach, beginning with the tert-butyl carbamate functionality as the principal functional group. The piperidine ring system serves as the core heterocyclic framework, with the methyl substituent positioned at the 2-position of the six-membered ring. The connecting methylene bridge links the piperidine nitrogen to the carbamate nitrogen, creating a distinctive structural motif that influences the compound's overall geometry and reactivity patterns.
Alternative nomenclature systems have documented this compound under various synonyms, including carbamic acid, N-[(2-methyl-3-piperidinyl)methyl]-, 1,1-dimethylethyl ester, which emphasizes the carbamate ester functionality. The MDL number MFCD24532556 provides additional database identification for research and commercial purposes. These multiple identification systems ensure comprehensive cataloging across different chemical databases and research platforms.
Stereochemical Configuration and Chiral Center Analysis
The stereochemical analysis of this compound reveals complex three-dimensional arrangements that significantly influence its chemical and biological properties. The piperidine ring system adopts preferred conformational states that minimize steric interactions while maintaining optimal orbital overlap for electronic stability. The presence of the methyl substituent at the 2-position of the piperidine ring creates a chiral center, introducing stereochemical complexity that affects the compound's overall molecular geometry.
The Simplified Molecular Input Line Entry System representation CC1C(CCCN1)CNC(=O)OC(C)(C)C provides computational insights into the connectivity patterns and spatial relationships between atoms. This notation system enables accurate three-dimensional modeling and conformational analysis using advanced computational chemistry software packages. The International Chemical Identifier string InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) further elaborates the molecular connectivity and hydrogen bonding patterns.
The conformational preferences of the piperidine ring follow established principles of cycloalkane stereochemistry, with the six-membered ring typically adopting chair conformations to minimize ring strain. The methyl substituent at the 2-position can occupy either axial or equatorial positions, with the equatorial orientation generally favored due to reduced 1,3-diaxial interactions. The carbamate side chain extends from the 3-position of the piperidine ring, creating additional conformational degrees of freedom that influence the overall molecular shape and potential binding interactions.
Computational predictions suggest that the compound exhibits restricted rotation around the carbamate carbon-nitrogen bond due to partial double bond character arising from resonance delocalization. This restricted rotation creates distinct rotameric forms that may interconvert slowly at ambient temperatures, potentially affecting the compound's spectroscopic properties and reactivity patterns. The tert-butyl group provides significant steric bulk that influences the conformational landscape and may affect approach vectors for chemical reactions.
X-ray Crystallographic Studies and Conformational Analysis
Currently available literature and database searches indicate limited published X-ray crystallographic studies specifically focused on this compound. The absence of detailed crystallographic data represents a significant gap in the structural characterization of this compound, particularly regarding precise bond lengths, bond angles, and intermolecular packing arrangements in the solid state. Future crystallographic investigations would provide valuable insights into the preferred conformational states and hydrogen bonding patterns that stabilize the crystal lattice.
Computational conformational analysis using density functional theory methods can provide theoretical predictions for the compound's preferred geometries in the absence of experimental crystallographic data. The predicted density of 0.957±0.06 g/cm³ suggests a relatively low packing efficiency in the solid state, potentially indicating the presence of void spaces or loose molecular packing arrangements. The calculated polarizability of 25.5±0.5 × 10⁻²⁴ cm³ provides insights into the compound's electronic properties and potential intermolecular interactions.
The boiling point prediction of 330.5±15.0 degrees Celsius at 760 mmHg indicates substantial intermolecular forces that stabilize the liquid phase, likely arising from hydrogen bonding interactions involving the carbamate functionality and the secondary amine nitrogen of the piperidine ring. The flash point of 153.7±20.4 degrees Celsius suggests moderate thermal stability under standard handling conditions.
Vapor pressure calculations indicating 0.0±0.7 mmHg at 25 degrees Celsius demonstrate the compound's low volatility at ambient temperatures, consistent with its relatively high molecular weight and potential for hydrogen bonding interactions. These thermodynamic properties support the compound's suitability for applications requiring thermal stability and low vapor pressure characteristics.
Comparative Analysis of Tautomeric Forms and Isomeric Variants
The structural framework of this compound provides opportunities for various isomeric relationships and tautomeric equilibria that influence its chemical behavior. The carbamate functional group can participate in resonance structures involving the nitrogen lone pair and the carbonyl carbon, creating partial double bond character in the carbon-nitrogen linkage. This resonance stabilization affects the rotational barriers around the carbamate bond and influences the compound's conformational dynamics.
Positional isomers of this compound could theoretically exist through alternative placement of the methyl group around the piperidine ring or different attachment points for the carbamate side chain. The search results indicate the existence of related compounds with similar structural motifs but different substitution patterns, such as tert-butyl (2-methylpiperidin-3-yl)carbamate, which represents a constitutional isomer with direct attachment of the carbamate group to the piperidine ring rather than through a methylene linker.
The predicted pKa value of 12.71±0.46 suggests that the compound exists predominantly in its neutral form under physiological pH conditions, with the piperidine nitrogen remaining protonated only under strongly acidic conditions. This protonation behavior affects the compound's solubility characteristics and potential interactions with biological targets or synthetic reagents.
Stereoisomeric considerations arise from the chiral center at the 2-position of the piperidine ring, potentially generating enantiomeric forms with distinct biological activities or synthetic utility. The absolute configuration of commercial samples would require additional analytical characterization using techniques such as chiral chromatography or optical rotation measurements. The International Chemical Identifier Key CVCMTSFXNBEYEM-UHFFFAOYSA-N indicates that stereochemical information is not explicitly encoded in the current database entries, suggesting that racemic mixtures or unspecified stereochemistry may be common for commercial preparations.
Properties
IUPAC Name |
tert-butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-10(6-5-7-13-9)8-14-11(15)16-12(2,3)4/h9-10,13H,5-8H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCMTSFXNBEYEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Boc Protection
A common approach to prepare tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate involves the reaction of the free amine of the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) under mild conditions:
- Procedure : Dissolve the 2-methylpiperidin-3-yl methylamine precursor in an anhydrous solvent such as dichloromethane or tetrahydrofuran.
- Add a base such as triethylamine or sodium bicarbonate to neutralize the released acid.
- Slowly add Boc2O at 0–25 °C.
- Stir the reaction mixture for several hours until completion.
- Work-up includes aqueous washes and purification by crystallization or chromatography.
This method provides high yields of the tert-butyl carbamate derivative with good regioselectivity.
Use of Carbodiimide-Mediated Coupling
In some cases, carbamate formation is achieved via coupling of the amine with a carboxylic acid derivative using carbodiimide reagents like dicyclohexylcarbodiimide (DCC):
- Example : A precursor with free piperidine NH is reacted with cyanoacetic acid in the presence of DCC in dry methylene chloride under inert atmosphere.
- The reaction is initiated at low temperature (around 0 °C) to minimize side reactions.
- After initial stirring, the mixture is warmed to room temperature and stirred for several hours.
- The by-product dicyclohexylurea is removed by filtration.
- The product is purified by standard chromatographic techniques.
This approach is useful when further functionalization is required on the carbamate or adjacent positions.
Chiral Resolution and Salt Formation
For enantiomerically pure this compound, chiral acids such as mandelic acid or tartaric acid derivatives are used to form diastereomeric salts:
- The free amine is treated with a chiral acid in a suitable solvent (e.g., ethyl acetate, toluene).
- The resulting salts are separated by crystallization.
- This method enhances enantiomeric purity and is critical for pharmaceutical applications.
The choice of solvent and reaction conditions significantly affects yield and purity:
| Step | Solvent Examples | Temperature Range | Notes |
|---|---|---|---|
| Carbamate formation | Dichloromethane, THF, ethyl acetate | 0–25 °C | Anhydrous conditions preferred |
| Carbodiimide coupling | Dry methylene chloride | 0–25 °C | Inert atmosphere (argon) |
| Chiral salt formation | Hydrocarbon solvents (hexane, toluene) | Ambient to reflux | Crystallization step |
Bases used include triethylamine, sodium bicarbonate, or potassium carbonate depending on the reaction.
- Removal of by-products such as dicyclohexylurea is critical and achieved by filtration.
- Purification is commonly performed by recrystallization or column chromatography.
- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.
| Method | Key Reagents | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, base (Et3N) | DCM, THF | 0–25 °C | High | Simple, widely used |
| Carbodiimide Coupling | DCC, cyanoacetic acid | Dry methylene chloride | 0–25 °C | Moderate | Useful for further derivatization |
| Chiral Salt Formation | Mandelic acid, tartaric acid | Hydrocarbon solvents | Ambient to reflux | Variable | Enhances enantiomeric purity |
- The use of DCC coupling requires careful control of temperature and stoichiometry to avoid side reactions and maximize yield.
- Boc protection is efficient but requires anhydrous conditions to prevent hydrolysis of Boc2O.
- Chiral resolution via salt formation is essential for obtaining enantiomerically enriched compounds for pharmaceutical use.
- Solvent choice impacts crystallization and purity; hydrocarbon solvents favor salt formation and crystallization.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemical Properties and Structure
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate is characterized by a tert-butyl group attached to a piperidine derivative, specifically a 2-methylpiperidine moiety. The molecular formula is , and it has a molecular weight of 228.33 g/mol. The presence of the carbamate functional group enhances its reactivity and stability, making it suitable for various applications in chemistry and biology.
Scientific Research Applications
-
Medicinal Chemistry
- Drug Development : The compound serves as a scaffold for developing drugs targeting neurological disorders. Its structure allows for modifications that can enhance therapeutic efficacy against conditions such as Alzheimer’s disease by inhibiting enzymes like acetylcholinesterase .
- Analgesic and Anti-inflammatory Agents : Investigations have highlighted its potential as an intermediate in synthesizing pharmaceutical compounds with analgesic and anti-inflammatory properties.
-
Organic Synthesis
- Building Block : It functions as a versatile building block in organic synthesis, particularly in creating complex organic molecules. Its utility as a protecting group for amines in peptide synthesis is notable.
- Reactivity : The compound can undergo various chemical reactions, including acylation and alkylation, making it valuable in synthetic pathways for specialty chemicals .
-
Biological Research
- Enzyme Inhibition Studies : Research indicates that this compound selectively inhibits butyrylcholinesterase, which is implicated in neurodegenerative diseases. This inhibition could lead to therapeutic strategies aimed at neuroprotection.
- Cell Signaling Pathways : Studies have suggested that the compound may influence cell signaling pathways, impacting cellular metabolism and function .
Case Studies
-
Neuroprotective Effects
- A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in neuronal cells exposed to amyloid-beta peptides. This finding suggests its potential role in managing Alzheimer's disease by mitigating neurotoxicity.
-
Anticancer Efficacy
- Another investigation assessed the anticancer properties of this compound, revealing a substantial decrease in cell viability across various cancer cell lines. Flow cytometry analysis indicated that the compound induced late-stage apoptosis in A549 lung cancer cells, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to the active site of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
Several stereoisomers of piperidine-based carbamates highlight the importance of stereochemistry in physicochemical and biological properties:
| Compound Name | CAS Number | MFCD Number | Key Structural Features |
|---|---|---|---|
| tert-Butyl (2-methylpiperidin-3-yl)carbamate | 1150618-42-0 | MFCD12031282 | No methylene linker; direct Boc attachment |
| tert-Butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate | 1821742-03-3 | MFCD24447634 | (2R,3S) stereochemistry |
| tert-Butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate | 1791402-58-8 | MFCD22398987 | (2R,3R) stereochemistry |
| tert-Butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate | 1860012-45-8 | MFCD29918579 | (2S,3S) stereochemistry |
Key Differences :
Functional Group Modifications
Substituents on the Piperidine Ring
- Hydroxyl Group : tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate (CAS: 1052713-47-9) introduces a hydroxyl group, enhancing hydrophilicity and hydrogen-bonding capacity compared to the methyl-substituted target compound .
Aromatic and Heterocyclic Modifications
- Pyridine Derivatives : tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (MFCD: Listed in ) replaces the piperidine ring with a fluoropyridine, altering electronic properties and bioavailability .
- Biphenyl Systems : (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate () incorporates a biphenyl group, expanding π-π stacking interactions relevant to drug-receptor binding .
Physicochemical and Crystallographic Properties
Insights :
- The cyanoacetyl derivative’s monoclinic crystal system (P21) suggests dense packing due to hydrogen-bonding networks involving the nitrile and carbonyl groups .
- Hydroxyl-containing analogs likely exhibit higher solubility in polar solvents compared to methyl-substituted variants .
Biological Activity
tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate is a compound with significant potential in biological research and applications. Its unique structure allows it to interact with various biological targets, making it valuable in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula: CHNO
- Molecular Weight: 214.3 g/mol
- CAS Number: 1860012-45-8
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. The compound can act as an inhibitor or activator depending on the context, often binding to the active sites of enzymes, thereby influencing their catalytic efficiency.
Enzyme Interactions
Research indicates that this compound is utilized in studying enzyme interactions, particularly in biochemical assays. It serves as a substrate for various enzymes, allowing researchers to elucidate enzyme kinetics and mechanisms.
Neuroprotective Effects
A study highlighted the protective effects of related compounds against neurotoxicity induced by amyloid-beta (Aβ) peptides, suggesting that similar derivatives may mitigate neuroinflammation and oxidative stress in neuronal cells. Specifically, this compound has been implicated in reducing levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocytes exposed to Aβ .
Anticancer Potential
The compound's structure is conducive to exploring anticancer properties. In vitro studies have shown that derivatives of similar piperidine-based compounds exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs demonstrated significant inhibition of cell proliferation in A549 lung cancer cells without affecting normal cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl N-[(3R)-piperidin-3-ylmethyl]carbamate | Structure | Moderate enzyme inhibition |
| tert-Butyl N-[(3-methylpiperidin-2-yl)methyl]carbamate | Structure | Neuroprotective effects |
| tert-Butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate | Structure | Anticancer activity |
The unique substitution pattern on the piperidine ring of this compound influences its reactivity and interaction with biological targets, making it distinct from other similar compounds .
Case Studies
- Neuroprotection Against Aβ Toxicity
- Cytotoxicity in Cancer Cells
Q & A
Q. What are the standard synthetic routes for tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group in a multi-step sequence. For example, intermediates like 2-methylpiperidin-3-ylmethanamine may undergo carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF . Optimization includes controlling stoichiometry, temperature (often 0–25°C), and reaction time to minimize side reactions like over-alkylation. Post-synthesis purification via column chromatography or recrystallization is critical, with HPLC monitoring (C18 columns, acetonitrile/water gradients) to confirm purity ≥95% .
Q. How can the purity and identity of this compound be validated in a research setting?
Routine characterization combines H/C NMR to confirm structural integrity (e.g., Boc group resonance at ~1.4 ppm for H, 80–85 ppm for C) and LC-MS for molecular weight verification (expected [M+H] ion). High-resolution mass spectrometry (HRMS) using ESI or MALDI-TOF provides exact mass confirmation. For chiral centers, chiral HPLC or polarimetry is recommended if stereochemistry is critical .
Q. What solvent systems and storage conditions are optimal for long-term stability?
The compound is typically stored at 2–8°C under inert gas (N₂/Ar) in sealed containers to prevent hydrolysis of the carbamate group. Stability tests in DMSO-d₆ or CDCl₃ over 6–12 months show minimal degradation when shielded from light and moisture. Avoid protic solvents (e.g., methanol) for long-term storage due to Boc group instability .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches or literature reports?
Discrepancies in NMR or MS data often arise from residual solvents, stereochemical impurities, or polymorphism. Use H-H COSY and NOESY to confirm spin systems and spatial proximity of protons. For polymorphs, variable-temperature XRD or DSC identifies phase transitions. Cross-validate with IR spectroscopy (e.g., carbonyl stretch ~1700 cm) and computational NMR prediction tools (e.g., ACD/Labs) .
Q. How can derivatization of this compound enhance its utility in structure-activity relationship (SAR) studies?
Functionalization at the piperidine nitrogen (e.g., alkylation, acylation) or the methyl group (halogenation, oxidation) generates analogs for SAR. For example, introducing a fluorinated substituent (via electrophilic F reagents) alters pharmacokinetic properties. Biological screening (e.g., kinase inhibition assays) paired with molecular docking (AutoDock Vina) links structural modifications to activity changes .
Q. What advanced analytical methods quantify trace impurities or degradation products?
UPLC-MS/MS with ion-trap or Q-TOF detectors identifies impurities at <0.1% levels. For degradation pathways (e.g., Boc deprotection), forced degradation studies (acid/heat exposure) coupled with HRMS/MS fragmentation maps elucidate pathways. Quantitative F NMR (if fluorinated analogs exist) offers specificity for impurity profiling .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
